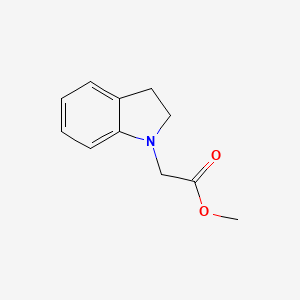

Methyl 2-(indolin-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(2,3-dihydroindol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-14-11(13)8-12-7-6-9-4-2-3-5-10(9)12/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQRRRPDJLDWMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1CCC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623399 | |

| Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39597-68-7 | |

| Record name | Methyl (2,3-dihydro-1H-indol-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of Methyl 2 Indolin 1 Yl Acetate

Catalytic Strategies for the Construction of the Indolin-1-yl Acetate (B1210297) Moiety

The synthesis of the indoline (B122111) framework, a crucial component of Methyl 2-(indolin-1-yl)acetate, has been significantly advanced through the development of sophisticated catalytic systems. These methods offer efficient and selective routes to the core structure, often under mild conditions.

Transition Metal-Mediated Cyclization and Coupling Reactions

Transition metals, particularly palladium and rhodium, have proven to be powerful catalysts for the construction of the indoline ring system. Palladium-catalyzed reactions are especially prominent for their versatility in forming C-N and C-C bonds. nih.govresearchgate.net Intramolecular C(sp³)–H amination reactions, for example, have been developed to create the indoline structure from suitable precursors. acs.org Another sophisticated approach involves palladium/norbornene cooperative catalysis, also known as Catellani-type reactions, which allows for the vicinal difunctionalization of an aryl halide and its ortho-C─H bond to build the heterocyclic ring. nih.gov Furthermore, palladium-catalyzed oxidative arylacetoxylation of alkenes has been employed to furnish indoline derivatives with quaternary stereocenters at the 3-position. rsc.org

Rhodium catalysts also offer efficient pathways for indoline synthesis. mdpi.comacs.orgbohrium.combohrium.com An efficient diastereoselective rhodium-catalyzed synthesis of indolines with two adjacent tetrasubstituted carbon centers has been achieved using ortho-vinylanilines and iminocarbenes derived from N-sulfonyl-1,2,3-triazoles. nih.gov This reaction proceeds with excellent cis-diastereoselectivity. Rhodium(III)-catalyzed C-H activation and subsequent annulation reactions have also been successfully developed to construct various substituted indoline and indole (B1671886) frameworks. acs.org

Once the indoline core is synthesized, the acetate side chain is typically introduced via N-alkylation using a reagent like methyl bromoacetate (B1195939), often in the presence of a base. researchgate.netrsc.org Some modern methods aim to achieve the entire indolin-1-yl acetate moiety in a one-pot or tandem process, enhancing synthetic efficiency.

Table 1: Examples of Transition Metal-Catalyzed Synthesis of Indoline Derivatives

| Catalyst/Reagent | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium/Norbornene | Catellani-type Reaction | Enables vicinal difunctionalization of an aryl halide and its ortho-C─H bond. | nih.gov |

| Pd(OAc)₂ | Oxidative Arylacetoxylation | Synthesizes indoline derivatives with 3-position quaternary stereocenters. | rsc.org |

| Rhodium(II) acetate | Carbenylative Amination | Diastereoselective synthesis of 2,2,3,3-tetrasubstituted indolines. | nih.gov |

| [RhCp*Cl₂]₂ | C-H Activation/Annulation | Highly selective synthesis of 3H-indole derivatives with quaternary carbon centers. | acs.org |

Organocatalytic Approaches to Asymmetric Synthesis

Organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of chiral molecules without relying on metal catalysts. In the context of the indolin-1-yl acetate structure, organocatalysis can be applied to establish stereocenters, particularly in the formation of substituted indolines. While direct organocatalytic synthesis of this compound is not extensively documented, the principles can be applied to key synthetic steps.

For instance, the enantioselective N-alkylation of indolines can be achieved using chiral organocatalysts. The conjugate addition of indolines to α,β-unsaturated carbonyl compounds, catalyzed by bifunctional organocatalysts like quinine-derived squaramides, can produce N-substituted indolines with high enantioselectivity. mdpi.com This methodology provides a foundation for developing asymmetric routes to chiral derivatives of this compound. Domino reactions, such as enantioselective aza-Morita–Baylis–Hillman-type sequences, have been successfully used to construct highly functionalized isoindolines, showcasing the potential of organocatalysis to build complex heterocyclic systems from simple precursors. jst.go.jp

Photochemical and Electrochemical Synthesis Pathways

Photochemical and electrochemical methods represent green and sustainable alternatives for constructing heterocyclic rings. These techniques utilize light or electric current to drive chemical transformations, often avoiding harsh reagents and conditions.

Photochemical Synthesis involves the use of light to generate reactive intermediates. acs.org For example, the irradiation of N-arylamines substituted with a suitable functional group can trigger a cyclization to form the indoline or indole ring. organic-chemistry.org The reaction proceeds via photochemically generated radical ions or other excited states, which undergo subsequent bond-forming reactions.

Electrochemical Synthesis employs an electric potential to mediate redox reactions. This approach has been applied to the synthesis of various heterocycles, including indolines. researchgate.netnih.gov A notable method is the iodide-mediated convergent paired electrolysis for indoline synthesis. cardiff.ac.uk In this process, anodic oxidation of iodide generates iodine, which forms a cyclic iodonium (B1229267) intermediate with the substrate. Subsequent intramolecular nucleophilic attack by a nitrogen atom forms the indoline ring, while a methoxide (B1231860) anion generated at the cathode completes the catalytic cycle. cardiff.ac.uk Such electro-synthetic methods can circumvent the need for stoichiometric chemical oxidants or reductants, generating hydrogen gas as the only byproduct in some cases. researchgate.net

Functional Group Interconversions and Derivatization of this compound

This compound serves as a versatile scaffold for further chemical modifications. Both the ester functionality and the indoline ring system can be selectively transformed to generate a diverse range of derivatives.

Modifications of the Ester Functionality

The methyl ester group is a synthetically useful handle for a variety of chemical transformations. Standard laboratory procedures can be applied to modify this functionality, leading to compounds with different physicochemical properties.

Hydrolysis: The ester can be readily hydrolyzed under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) or acidic conditions to yield the corresponding carboxylic acid, 2-(indolin-1-yl)acetic acid.

Amide Formation: The resulting carboxylic acid is a key intermediate for the synthesis of amides. Using standard peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), the acid can be coupled with a wide range of primary and secondary amines to produce a library of 2-(indolin-1-yl)acetamides. A related transformation on the isatin (B1672199) scaffold involves N-carboxymethylation followed by conversion of the acid to a tertiary amide. researchgate.net

Reduction: The ester can be reduced to the primary alcohol, 2-(indolin-1-yl)ethanol, using powerful reducing agents like lithium aluminum hydride (LiAlH4).

Transesterification: By reacting this compound with a different alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for other alkyl or aryl groups, yielding different esters.

Table 2: Key Functional Group Interconversions of the Acetate Moiety

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | LiOH or NaOH, H₂O/THF | 2-(indolin-1-yl)acetic acid |

| Amide Formation | 1. Hydrolysis to acid 2. R₂NH, EDC/HOBt | 2-(indolin-1-yl)-N-alkyl/aryl-acetamide |

| Reduction | LiAlH₄, THF | 2-(indolin-1-yl)ethanol |

| Transesterification | R'OH, H⁺ or RO⁻ | Alkyl 2-(indolin-1-yl)acetate |

Selective Functionalization of the Indoline Ring System

The indoline ring itself offers multiple sites for functionalization, allowing for the introduction of various substituents to modulate the molecule's properties.

Functionalization of the Benzene (B151609) Ring: The aromatic portion of the indoline nucleus is activated towards electrophilic aromatic substitution due to the electron-donating nature of the nitrogen atom. The substitution pattern is influenced by both electronic and steric factors. Directing effects typically favor substitution at the C5 and C7 positions. For example, palladium-catalyzed C7 acylation has been successfully demonstrated on N-pivaloyl-protected indolines. nih.gov Similarly, regioselective bromination at the C6 position of the related methyl indolyl-3-acetate has been reported, indicating that this position is also accessible to electrophilic attack. researchgate.net

Functionalization of the Pyrroline (B1223166) Ring: While the C2 and C3 positions of the saturated pyrroline ring are less reactive towards electrophiles, they can be functionalized through specific synthetic strategies. These often involve starting with an unsaturated precursor like an indole or a functionalized one such as an oxindole (B195798), performing the desired reaction, and then reducing the ring to the indoline state. The reactivity of 2-indolylmethanols, for instance, can be harnessed to introduce substituents at the C3 position prior to the formation of the saturated indoline ring. unicam.it

Table 3: Examples of Selective Functionalization of the Indoline/Indole Ring

| Position | Reaction | Reagents/Catalyst | Key Observation | Reference |

|---|---|---|---|---|

| C7 | Acylation | Aldehydes, Pd(OAc)₂ | Selective functionalization on N-protected indolines. | nih.gov |

| C6 | Bromination | N-Bromosuccinimide | Regioselective bromination of an indole acetate derivative. | researchgate.net |

| C3 | Nucleophilic Substitution | From 2-indolylmethanols | Allows C3 functionalization on the indole precursor. | unicam.it |

Flow Chemistry and Continuous Processing for Efficient Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of fine chemicals and pharmaceutical intermediates, offering advantages such as enhanced heat and mass transfer, precise control over reaction parameters, and improved safety profiles. nih.gov While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles can be readily applied based on established methodologies for the synthesis of analogous indoline derivatives. mdpi.comepa.gov

The primary route to this compound in a flow regime would involve the N-alkylation of indoline with a suitable acetate precursor, such as methyl bromoacetate. A typical setup would consist of two separate inlet streams, one for a solution of indoline and a base in a suitable solvent, and the other for a solution of methyl bromoacetate. These streams would be pumped into a T-mixer to ensure rapid and efficient mixing before entering a heated reactor coil. The residence time in the reactor is precisely controlled by the flow rate and the reactor volume, allowing for optimization of the reaction conversion.

The use of a packed-bed reactor containing a solid-supported base, such as potassium carbonate on alumina (B75360) or a polymer-supported scavenger resin, can facilitate purification by sequestering the halide byproduct and any unreacted starting material. This approach minimizes the need for downstream liquid-liquid extraction and simplifies the work-up to a simple filtration and solvent evaporation. The productivity of such a system can be significantly higher than traditional batch processes. For instance, a related N-alkylation of an indoline derivative in a purpose-built flow reactor demonstrated a space-time yield approximately 200 times higher than the corresponding batch process. epa.gov

Table 1: Hypothetical Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value |

| Reactants | Indoline, Methyl Bromoacetate |

| Base | Solid-supported Potassium Carbonate |

| Solvent | Acetonitrile |

| Reactor Temperature | 80 - 120 °C |

| Residence Time | 5 - 15 minutes |

| Flow Rate | 0.5 - 2.0 mL/min |

| Pressure | 5 - 10 bar |

| Hypothetical Yield | 85 - 95% |

| Productivity | High |

The data presented in this table is hypothetical and serves as an illustrative example based on analogous chemical transformations described in the literature.

Scalable Synthetic Protocols for Research and Development

For the production of this compound on a larger scale for research and development purposes, a robust and scalable batch protocol is essential. The synthesis would typically be carried out in a jacketed glass reactor to ensure precise temperature control. The most common laboratory-scale synthesis involves the direct N-alkylation of indoline.

In a representative procedure, indoline is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. A suitable base is then added, with potassium carbonate being a common and cost-effective choice. The mixture is stirred while a solution of methyl bromoacetate is added dropwise. The reaction temperature is typically maintained between room temperature and 60 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Upon completion, the reaction mixture is worked up by filtering off the inorganic salts, followed by removal of the solvent under reduced pressure. The resulting crude product can then be purified by column chromatography or distillation to afford pure this compound. While this method is generally reliable, challenges on a larger scale can include ensuring efficient mixing and heat dissipation. The use of a jacketed reactor and overhead stirring is crucial for maintaining homogeneity and temperature control. The scalability of palladium-catalyzed reactions for the synthesis of the indoline core itself has been demonstrated, indicating that the foundational components for larger-scale production are well-established. rsc.org

Table 2: Representative Scalable Batch Synthesis of this compound

| Parameter | Value |

| Starting Material | Indoline |

| Reagent | Methyl Bromoacetate |

| Base | Potassium Carbonate |

| Solvent | Acetonitrile |

| Reaction Temperature | 50 °C |

| Reaction Time | 4 - 8 hours |

| Scale | 10 - 100 g |

| Hypothetical Yield | 75 - 85% |

| Purification | Column Chromatography |

The data presented in this table is representative of a typical laboratory-scale synthesis and is intended for illustrative purposes.

Elucidation of Reaction Mechanisms and Mechanistic Organic Chemistry of Methyl 2 Indolin 1 Yl Acetate

Detailed Investigations into C-N Bond Formation Mechanisms

The formation of the central C-N bond in Methyl 2-(indolin-1-yl)acetate typically involves the N-alkylation of indoline (B122111). The most common and direct method is the reaction of indoline with a methyl 2-haloacetate, such as methyl 2-bromoacetate or methyl 2-chloroacetate, in the presence of a base.

The mechanism for this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction. In this process, the nitrogen atom of the indoline acts as a nucleophile, attacking the electrophilic carbon atom of the methyl haloacetate that bears the halogen leaving group. The reaction proceeds through a single, concerted step where the C-N bond is formed simultaneously as the carbon-halogen bond is broken. A base, such as potassium carbonate or a tertiary amine like triethylamine, is required to neutralize the hydrohalic acid byproduct.

Key steps in the SN2 mechanism are:

Nucleophilic Attack: The lone pair of electrons on the indoline nitrogen atom attacks the α-carbon of the methyl 2-haloacetate.

Transition State: A pentacoordinate transition state is formed where the nitrogen, the α-carbon, and the leaving halogen are partially bonded.

Leaving Group Departure: The halogen atom departs as a halide ion, leading to the formation of the N-alkylated product, this compound.

Alternative, more advanced methods for C-N bond formation include transition metal-catalyzed reactions. For instance, iron-catalyzed "borrowing hydrogen" or "hydrogen auto-transfer" methodologies can form N-alkylated indolines from indolines and alcohols. researchgate.net In such a mechanism, the catalyst temporarily abstracts hydrogen from the alcohol to form a reactive aldehyde intermediate in situ. The indoline then condenses with the aldehyde to form an enamine or iminium ion, which is subsequently reduced by the hydrogen held by the catalyst to yield the N-alkylated product. researchgate.net Similarly, photoinduced copper-catalyzed couplings of unactivated alkyl halides with various N-nucleophiles, including heterocycles like indole (B1671886), provide another modern route for C(sp³)–N bond formation. nih.gov

Mechanistic Aspects of Electrophilic and Nucleophilic Reactions on the Indoline Scaffold

The indoline scaffold of this compound, with its fused benzene (B151609) and dihydropyrrole rings, exhibits distinct reactivity towards both electrophiles and nucleophiles. The presence of the N-acetyl group significantly modifies the inherent reactivity of the parent indoline ring.

Electrophilic Reactions: The benzene portion of the indoline ring is susceptible to electrophilic aromatic substitution. In contrast to indole, which preferentially undergoes substitution at the C3 position, the N-acetyl group in an N-acyl indoline acts as an ortho-, para-directing group, while also deactivating the ring due to its electron-withdrawing nature. However, the nitrogen lone pair can still participate in resonance, directing incoming electrophiles to the C7 and C5 positions.

A notable reaction is the Friedel-Crafts type C2-arylation of N-Ac indoles, which can be mediated by Lewis acids like FeCl₃. rsc.org The proposed mechanism involves the activation of the N-Ac indole by the Lewis acid, generating an electrophilic species that triggers a Friedel-Crafts reaction with an electron-rich arene. This process results in the dearomatization of the indole nucleus to afford C2-arylated indolines. rsc.org

Furthermore, the N-acetyl group can serve as a directing group for C-H activation. Rhodium-catalyzed reactions have shown that the amide oxygen can direct the metal to activate the C7-H bond, facilitating selective functionalization at this position. acs.org This requires an additional substituent at the C2 position, which sterically forces the amide oxygen into proximity with the C7-hydrogen, thereby enabling the C-H activation. acs.org

Nucleophilic Reactions: The primary site for nucleophilic attack on this compound is the electrophilic carbonyl carbon of the methyl ester group. This can lead to hydrolysis (with water or hydroxide), transesterification (with alcohols), or amidation (with amines) to produce the corresponding carboxylic acid, a different ester, or an amide, respectively. These reactions proceed via a standard nucleophilic acyl substitution mechanism involving a tetrahedral intermediate.

A more specialized nucleophilic reaction involves the photo-activation of related N-acetyl-7-nitroindoline derivatives. jst.go.jp Upon UV irradiation, the acetyl group is transferred to the nitro group, forming a highly reactive nitronic anhydride (B1165640) intermediate. This intermediate is then readily attacked by nucleophiles such as water, alcohols, or amines. jst.go.jp While this specific example involves a nitro-substituted analogue, it highlights a potential pathway for activating the N-acetyl group for nucleophilic attack under specific conditions.

Stereochemical Control and Diastereoselectivity in Transformations

Reactions involving the indoline scaffold can create new stereocenters, making stereochemical control a critical aspect of its chemistry. For derivatives of this compound, transformations can be designed to achieve high levels of diastereoselectivity.

Catalytic hydrogenation of N-acylindole-2-carboxylates bearing a substituent at the C3 position is a key method for producing substituted indolines. clockss.org The stereochemical outcome—yielding either cis or trans diastereomers—can be controlled. For instance, catalytic hydrogenation often leads to the cis product due to the delivery of hydrogen from the less hindered face of the molecule adsorbed on the catalyst surface. Subsequent epimerization at the C2 position using a base can then furnish the thermodynamically more stable trans diastereomer. clockss.org

Palladium-catalyzed three-component coupling reactions of indoles, boronic esters, and allylic acetates have been shown to produce substituted indolines with high diastereoselectivity (>10:1 dr). nih.gov The stereochemistry is established during the outer-sphere addition of a boronate intermediate to a Pd(π-allyl) complex. nih.govccspublishing.org.cn

Furthermore, multicomponent reactions are powerful tools for constructing complex, stereochemically rich molecules. The base-promoted reaction of isatins, dimedone, and 3-methyleneoxindoles can produce highly functionalized dispiro[indoline-3,2'-quinoline-3',3''-indoline] derivatives with high diastereoselectivity. beilstein-journals.org Similarly, [3+2] cycloaddition reactions involving azomethine ylides generated from isatins and amino acids react with dipolarophiles to yield complex dispiro[indoline-3,2′-pyrrolidine-3′,3″-indolines] in a highly regio- and diastereoselective manner. acs.org These examples demonstrate that the rigid framework of the indoline system allows for precise control over the formation of new chiral centers.

Application of Spectroscopic and Computational Methods for Mechanism Probing

To gain deeper insight into the complex reaction mechanisms of indoline derivatives, modern spectroscopic and computational methods are indispensable tools.

In Situ Spectroscopic Analysis of Reaction Intermediates

The direct observation of transient intermediates is crucial for validating proposed reaction mechanisms. In situ spectroscopic techniques allow for the monitoring of reactions as they occur, providing evidence for short-lived species.

For reactions involving indolylmethyl acetates, which are structurally related to the target molecule, electrospray ionization mass spectrometry (ESI-MS) has been used to monitor the reaction progress and detect key intermediates. ru.nl These off-line ESI-MS experiments, coupled with Infrared Multiple-Photon Dissociation (IRMPD) spectroscopy, have provided evidence for the formation of highly reactive 2-alkylideneindolenine and 3-alkylideneindoleninium intermediates, which are then trapped by nucleophiles. ru.nl

Time-resolved spectroscopy has also been employed to understand the detailed mechanisms of photocatalyzed reactions, such as the C(sp³)-N coupling facilitated by copper catalysts. nih.gov While the weak emission of the active copper complex can make conventional emission quenching studies difficult, time-resolved methods can help elucidate the dynamics of the excited state and the generation of radical intermediates. nih.gov

Density Functional Theory (DFT) Calculations for Transition State Analysis

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction pathways, calculating activation energies, and rationalizing stereochemical outcomes.

DFT calculations have been applied to study the Pd-catalyzed N-alkylation of indoles, revealing the energetics of competing transition states. rsc.org These studies can explain the observed enantioselectivity by comparing the free energies of the pathways leading to the (S) and (R) products, often rationalizing the outcome based on steric effects in the transition state structures. rsc.org

In the context of electrophilic reactions, DFT studies on the Friedel-Crafts alkylation of indoles catalyzed by chiral phosphoric acids have successfully modeled the reaction mechanism and predicted the correct enantioselectivity. acs.org Similarly, for C-H functionalization reactions, DFT calculations can determine the most feasible pathway, for example, by comparing an initial nucleophilic attack of the indole on a metal-carbene complex followed by proton transfer versus other potential routes. acs.org These computational models provide a detailed, atomistic view of the transition states, which is often inaccessible through experimental methods alone. acs.orgacs.org

Comprehensive Biological Activity Profiling and Mechanistic Biology of Methyl 2 Indolin 1 Yl Acetate

Molecular and Cellular Mechanisms of Action Elucidation

Investigation of Protein-Compound Interactions (e.g., X-ray Crystallography, SPR)

There is currently no publicly available research that has utilized techniques such as X-ray crystallography or Surface Plasmon Resonance (SPR) to specifically investigate the protein-compound interactions of Methyl 2-(indolin-1-yl)acetate. X-ray crystallography provides high-resolution three-dimensional structural data of a compound bound to its protein target, offering invaluable insights into the precise binding mode, key interacting amino acid residues, and the conformational changes that may occur upon binding. Similarly, SPR is a powerful biophysical technique used to measure the kinetics and affinity of binding interactions in real-time, providing quantitative data on the association and dissociation rates of a compound with its target protein.

The absence of such studies for this compound means that its specific molecular targets and the nature of its interactions with them remain unelucidated. Future research employing these techniques would be essential to understand its mechanism of action at a molecular level.

In Vivo Pharmacological Efficacy and Proof-of-Concept Studies

Assessment in Preclinical Disease Models

Direct in vivo pharmacological efficacy and proof-of-concept studies for this compound in preclinical disease models have not been reported in the available scientific literature. While numerous indoline (B122111) derivatives have been assessed in various models, these findings cannot be directly extrapolated to this compound without specific experimental validation.

For instance, other indoline-containing compounds have demonstrated potential in preclinical models of inflammation, cancer, and neurodegenerative diseases. frontiersin.orgbohrium.commdpi.com These studies highlight the therapeutic potential of the indoline scaffold, but the specific biological profile of this compound, which is determined by its unique substitution pattern, remains to be investigated.

Biomarker Identification and Validation for Efficacy Monitoring

In the absence of preclinical or clinical studies on this compound, no specific biomarkers have been identified or validated for monitoring its efficacy. Biomarker discovery is a critical component of drug development, allowing for the objective measurement of a compound's pharmacological effect and its correlation with clinical outcomes. The identification of relevant biomarkers for this compound would be contingent on future in vivo studies that establish its pharmacological activity in a specific disease context.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Positional and Substituent Effects on Biological Potency and Selectivity

Specific structure-activity relationship (SAR) studies focusing on this compound are not available. However, broader SAR studies on indoline and indole (B1671886) derivatives provide some general principles that might be applicable. The biological activity of indoline-based compounds is highly sensitive to the nature and position of substituents on both the aromatic ring and the nitrogen atom.

For example, studies on other indoline series have shown that the introduction of different functional groups at various positions can significantly modulate potency and selectivity for specific biological targets. nih.govresearchgate.net The methyl acetate (B1210297) group at the 1-position of the indoline core in this compound is a key structural feature. Its size, polarity, and hydrogen bonding capacity will influence the compound's pharmacokinetic properties and its ability to interact with target proteins. Without experimental data, it is difficult to predict how modifications to this group or the indoline ring would affect its biological profile.

A hypothetical SAR exploration for this compound could involve the synthesis and evaluation of analogues with variations in the ester group (e.g., ethyl, tert-butyl), replacement of the ester with other functional groups (e.g., amide, carboxylic acid), and substitution on the benzene (B151609) ring of the indoline core.

Table 1: Hypothetical Analogues for SAR Studies of this compound

| Compound | R1 | R2 |

| This compound | H | CH₃ |

| Analogue 1 | H | C₂H₅ |

| Analogue 2 | H | H |

| Analogue 3 | 5-Chloro | CH₃ |

| Analogue 4 | 5-Methoxy | CH₃ |

This table is for illustrative purposes only and does not represent actual experimental data.

Conformationally Restricted Analogues for SAR Elucidation

The use of conformationally restricted analogues is a powerful strategy in medicinal chemistry to probe the bioactive conformation of a flexible molecule and to potentially enhance potency and selectivity. The indoline nitrogen and the attached acetate group in this compound possess a degree of conformational flexibility.

No studies have been published on the design, synthesis, or evaluation of conformationally restricted analogues of this compound. Such analogues could involve incorporating the N-acetate side chain into a new ring system, thereby limiting its rotational freedom. The biological evaluation of these rigid analogues could provide crucial information about the spatial orientation required for interaction with a biological target.

Physicochemical Descriptors and Their Correlation with Biological Activity

The biological activity of a compound is intrinsically linked to its physicochemical properties. These properties govern the molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its ability to interact with its biological target. For this compound and its analogs, understanding the relationship between key physicochemical descriptors and their biological effects is crucial for the rational design of more potent and specific agents.

Quantitative structure-activity relationship (QSAR) studies on related indole and indoline derivatives have provided valuable insights into how molecular properties can influence biological outcomes. ijpsi.orgresearchgate.netmdpi.com These studies often analyze various descriptors, including lipophilicity (logP), molecular weight, polar surface area (PSA), and the number of hydrogen bond donors and acceptors, to build mathematical models that predict the biological activity of new compounds. ijpsi.orgmdpi.com

For instance, research on substituted indole-3-acetic acids has shown that modifications to the indole nucleus and the acetic acid side chain significantly impact their anti-inflammatory activity. nih.gov These studies suggest that specific substitutions, in combination with the acetic acid side chain, are crucial for high anti-inflammatory efficacy. nih.gov Similarly, studies on other indole derivatives have highlighted the importance of molecular refractivity and the nature and position of substituents in determining antibacterial properties.

The physicochemical properties of the parent compound, this compound, provide a baseline for understanding the structure-activity relationships (SAR) within this chemical series.

Physicochemical Descriptors for this compound

| Descriptor | Value |

| Molecular Formula | C11H13NO2 |

| Molecular Weight | 191.23 g/mol |

| XLogP3 | 1.6 |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 3 |

| Exact Mass | 191.094629 g/mol |

| Topological Polar Surface Area | 29.5 Ų |

| Heavy Atom Count | 14 |

| Complexity | 201 |

These descriptors suggest that this compound is a relatively small and moderately lipophilic molecule with limited hydrogen bonding capacity. The topological polar surface area (TPSA) indicates its potential for membrane permeability.

While direct QSAR studies on this compound are not extensively available, the principles derived from related structures can be extrapolated. For example, the ester group in this compound is a key feature. In studies of related indole esters, the nature of the ester has been shown to influence activity, with methyl or ethyl esters sometimes leading to enhanced fusion inhibitory activity against viruses compared to the corresponding carboxylic acids. acs.org This suggests that the charge and polarity of this side chain are critical for interaction with the biological target or for cell penetration. acs.org

Furthermore, the indoline core itself is a crucial pharmacophore. The substitution pattern on the aromatic ring of the indoline nucleus in related compounds has been shown to be a major determinant of biological activity. nih.gov Although this compound is unsubstituted on the benzene ring of the indoline moiety, this provides a scaffold for future modifications to explore how electron-donating or electron-withdrawing groups at various positions might alter the biological profile.

In a series of N-substituted indole carbohydrazides, no significant correlation was found between general molecular parameters and antiplatelet aggregation activity, suggesting that more specific electronic and steric factors might be at play. d-nb.info This underscores the complexity of SAR and the need for detailed studies on each specific chemical class.

The following table summarizes key structure-activity relationship principles observed in studies of compounds analogous to this compound, which can guide the interpretation of its physicochemical properties in the context of its potential biological activities.

Summary of Structure-Activity Relationship (SAR) Insights from Analogous Compounds

| Structural Feature | Observed Influence on Biological Activity | Reference |

| Indole Nucleus Substitution | Specific substitutions on the indole ring, in combination with the acetic acid side chain, are critical for high anti-inflammatory activity. | nih.gov |

| Acetic Acid Side Chain Modification | Modification of the carboxyl group, such as esterification, can significantly alter anti-inflammatory and antiviral activities. Methyl and ethyl esters have shown enhanced activity in some cases. | nih.govacs.org |

| Overall Molecular Shape | The linkage positions between fused ring systems can drastically affect binding affinity and biological activity in HIV fusion inhibitors. | nih.gov |

| Substituent Electronic Effects | The nature (electron-donating vs. electron-withdrawing) and position of substituents on the indole ring play a key role in antibacterial properties. | |

| N-Substitution on Indole/Indoline | The nature of the substituent on the indole nitrogen can significantly impact inhibitory activity against various enzymes. | tandfonline.com |

Medicinal Chemistry Principles and Drug Discovery Applications of Methyl 2 Indolin 1 Yl Acetate

Ligand Design and Optimization Strategies Based on Methyl 2-(indolin-1-yl)acetate

The design of novel ligands based on the this compound scaffold can be approached through several complementary strategies, each with its own strengths in the drug discovery process. These methodologies aim to explore the chemical space around the core scaffold to identify compounds with desired biological activity.

Rational Design via Structure-Based Approaches

Rational drug design, particularly when guided by the three-dimensional structure of the target protein, is a powerful strategy for developing potent and selective inhibitors. For the indoline (B122111) scaffold, structure-based design can be employed to optimize interactions with the target's binding site. Although specific structure-based design studies starting from this compound are not extensively documented, the principles can be illustrated by work on related indole (B1671886) and indoline derivatives.

For instance, in the development of inhibitors for enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, the indole nucleus plays a crucial role in binding to the heme cofactor. pensoft.net Structure-based design efforts have focused on modifying substituents on the indole ring to exploit specific pockets within the enzyme's active site, thereby enhancing potency and selectivity. pensoft.net Similarly, for this compound, knowledge of a target's binding site would allow for the rational design of derivatives. The acetate (B1210297) moiety could be extended to reach a specific sub-pocket, or the aromatic ring of the indoline could be substituted with groups that form favorable interactions, such as hydrogen bonds or hydrophobic contacts, with amino acid residues in the target protein.

Computational modeling and molecular docking are key tools in this approach. By docking this compound and its virtual derivatives into the active site of a target, researchers can predict binding modes and affinities, guiding the synthesis of the most promising compounds. researchgate.net

Fragment-Based Drug Discovery (FBDD) Leveraging the Indoline Scaffold

Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel hit compounds. openaccessjournals.comnih.gov FBDD involves screening libraries of small, low-molecular-weight fragments to identify those that bind to the target, albeit with low affinity. These fragment hits then serve as starting points for optimization into more potent leads. The indoline scaffold is well-suited for FBDD due to its relatively small size and its presence in many known bioactive molecules. scispace.com

In an FBDD campaign, the indoline core of this compound could be considered a key fragment. Screening of a fragment library could identify other small molecules that bind to adjacent sites on the target protein. These fragments can then be linked to the indoline scaffold to create a larger, more potent molecule. Alternatively, the indoline fragment itself can be grown or elaborated based on structural information from X-ray crystallography or NMR of the fragment-target complex. frontiersin.org This allows for the systematic exploration of the binding site and the optimization of interactions. nih.gov

An example of FBDD involving an indole core is the development of inhibitors for protein-protein interactions. In one study, an indole fragment was identified as a binder, and subsequent structure-guided elaboration led to the discovery of potent inhibitors. axxam.com

De Novo Design Methodologies

De novo design involves the computational generation of novel molecular structures with desired properties, often tailored to fit a specific target binding site. nih.gov This approach can be particularly useful when existing chemical matter is limited or when seeking novel intellectual property. Starting with the this compound scaffold, de novo design algorithms can explore a vast chemical space by adding, removing, or modifying functional groups to generate new molecules with predicted high affinity for a target. nih.gov

These design processes can be guided by a pharmacophore model derived from known active compounds or by the structure of the target's active site. csic.es For example, a de novo design approach could start with the indoline core placed in a hydrophobic pocket of a target and then build out the rest of the molecule to form interactions with other key residues. Recent advances in artificial intelligence and machine learning have further enhanced the capabilities of de novo design, allowing for the generation of synthetically feasible molecules with optimized properties. csic.es

Hit-to-Lead and Lead Optimization Campaigns

Once initial hits are identified through screening or design, they undergo a rigorous process of hit-to-lead and lead optimization to improve their pharmacological and pharmacokinetic properties. axxam.comupmbiomedicals.com This involves iterative cycles of chemical synthesis and biological testing to refine the molecule's structure.

Enhancing Potency and Selectivity

A primary goal of lead optimization is to increase the potency of a compound against its intended target while ensuring selectivity over other related targets to minimize off-target effects. For derivatives of this compound, this can be achieved through systematic modifications of its structure.

Structure-activity relationship (SAR) studies are crucial in this phase. By synthesizing a series of analogs with variations at different positions of the indoline ring and the acetate side chain, researchers can identify which modifications lead to improved activity. For example, the introduction of substituents on the aromatic ring of the indoline can modulate its electronic properties and steric bulk, influencing binding affinity. nih.gov In a study on indoline-based inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), modifications to the indoline scaffold led to compounds with dual inhibitory activity in the sub-micromolar range. nih.gov

The following table presents data on the inhibitory activity of indoline derivatives against 5-LOX and sEH, illustrating how structural modifications impact potency.

| Compound | R1 | R2 | 5-LOX IC50 (µM) | sEH IC50 (µM) |

| 43 | H | 4-fluorobenzoyl | 0.41 ± 0.01 | > 10 |

| 53 | H | Cyclohexylurea | 0.28 ± 0.02 | 0.061 ± 0.003 |

| 54 | H | Neopentylurea | 0.18 ± 0.05 | 0.100 ± 0.010 |

Data sourced from a study on dual 5-LOX/sEH inhibitors. nih.gov

Selectivity can be engineered by exploiting differences in the binding sites of the target and off-target proteins. For instance, designing a substituent that fits into a unique pocket of the target enzyme but clashes with the structure of a related enzyme can confer selectivity.

Improving ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In addition to potency and selectivity, a successful drug candidate must possess favorable ADMET properties. nih.gov Lead optimization efforts, therefore, heavily focus on fine-tuning the physicochemical properties of the molecule to ensure it can be absorbed, distributed to the target tissue, metabolized at an appropriate rate, and excreted without causing toxicity.

For indoline-based compounds, common strategies to improve ADMET properties include:

Modulating Lipophilicity: The lipophilicity of a molecule, often measured as its logP or logD, is a critical determinant of its absorption, distribution, and metabolism. sk.ru The ester group in this compound can be hydrolyzed to the corresponding carboxylic acid, which would significantly alter its lipophilicity and solubility. Modifications to the indoline ring, such as the introduction of polar groups, can also be used to optimize this property.

Enhancing Metabolic Stability: The indoline core can be susceptible to metabolic enzymes, such as cytochrome P450s. Introducing electron-withdrawing groups or blocking potential sites of metabolism can enhance a compound's stability and prolong its half-life in the body. researchgate.netmdpi.com

Improving Permeability: For oral drugs, the ability to permeate the intestinal wall is essential for absorption. For CNS-acting drugs, crossing the blood-brain barrier is necessary. The permeability of indoline derivatives can be modulated by altering their size, polarity, and hydrogen bonding capacity. ajchem-a.com

Reducing Toxicity: In silico and in vitro assays are used to predict and assess the potential toxicity of lead compounds. pensoft.netpensoft.net If a liability is identified, the structure can be modified to mitigate the risk. For example, if a particular substituent is found to be a structural alert for toxicity, it can be replaced with a bioisostere.

The table below shows predicted ADMET properties for a series of indole derivatives designed as multifunctional agents for Alzheimer's disease, highlighting the importance of in silico assessment in the early stages of drug discovery. nih.gov

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation |

| 6 | High | Yes |

| 8 | High | Yes |

Data sourced from a study on indole derivatives for Alzheimer's disease. nih.gov

Targeted Therapeutic Interventions

The structural scaffold of this compound, featuring an indoline nucleus, is a recurring motif in a multitude of compounds investigated for their therapeutic potential across various disease areas. The versatility of the indoline ring system allows for synthetic modifications that can modulate the pharmacological properties of the resulting molecules, leading to the exploration of its derivatives in neuropharmacology, oncology, infectious diseases, and inflammatory conditions.

Neuropharmacological Applications and Central Nervous System Agents

Derivatives of the indolin-2-one core structure have been identified as promising agents for the treatment of a wide array of central nervous system (CNS) disorders. Research has demonstrated that compounds based on this scaffold may be beneficial in addressing conditions such as schizophrenia (both positive and negative symptoms), Alzheimer's disease, Parkinson's disease, major depression, anxiety disorders, and neurodegenerative diseases. google.comepo.org The therapeutic potential of these compounds is often linked to their ability to modulate the activity of key proteins in the CNS. For instance, certain indolin-2-one derivatives have been shown to reverse hyperlocomotion induced by NMDA glycine (B1666218) site antagonists in animal models, a finding that predicts antipsychotic activity. google.com The indole nucleus is a fundamental component of several marketed drugs for CNS disorders, including Binedaline, Amedalin, Pindolol, Siramesine, and Oxypertine, highlighting the significance of this chemical scaffold in neuropharmacology. researchgate.net

The development of agents for CNS disorders is an active area of medicinal chemistry, with a focus on creating novel compounds with improved efficacy and safety profiles. benthamscience.comdrugbank.com The indole moiety's ability to interact with various receptors and enzymes in the brain makes it a valuable starting point for the design of new neuropharmacological agents. researchgate.net

Oncology and Anti-Proliferative Research

The indoline scaffold is a prominent feature in the design of anti-cancer agents, with numerous derivatives demonstrating significant anti-proliferative activity against a variety of tumor cell lines. nih.gov The indolin-2-one core, in particular, is present in several compounds that have been investigated for their ability to inhibit cancer cell growth. primescholars.com For example, novel (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetate derivatives have shown potent anti-proliferative effects against cell lines for breast cancer (SK-BR-3, MDA-MB-231), colon cancer (HCT-116, SW480), ovarian cancer (Ovcar-3), leukemia (HL-60), osteosarcoma (Saos-2), and liver cancer (HepG2). researchgate.net

The mechanisms underlying the anti-cancer activity of these compounds are often related to the inhibition of protein kinases, which are crucial for cell signaling and proliferation. tandfonline.com Sunitinib, a multi-targeting tyrosine kinase inhibitor that contains an indolin-2-one moiety, is a clinically approved anti-cancer drug. tandfonline.com Research has also explored the cytotoxic effects of various substituted indolin-2-ones, with some compounds showing potent activity against prostate and cervical cancer cell lines. researchgate.net Furthermore, certain indole derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and disrupt microtubule formation, a key process in cell division. researchgate.net

| Derivative Class | Cancer Cell Lines | Notable Findings | Reference |

| (2E)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)acetates | SK-BR-3, MDA-MB-231, HCT-116, SW480, Ovcar-3, HL-60, Saos-2, HepG2 | Potent anti-proliferative activity. | researchgate.net |

| Biphenyl Methylene (B1212753) Indolinones | DU-145 (prostate), 4T1 (mouse breast), MDA-MB-231 (human breast), BT-549 (human breast), T24 (bladder), HeLa (cervical) | A specific derivative showed potent cytotoxic activity against HeLa and DU-145 cell lines with IC50 values of 1.74 µM and 1.68 µM, respectively. | researchgate.net |

| Triazol/spiroindolinequinazolinedione, triazol/indolin-3-thiosemicarbazone, and triazol/thiazol-indolin-2-one conjugates | Not specified | Investigated for in vitro cytotoxic effects. | researchgate.net |

| Biphenyl derived 5-Substituted-Indolin-2-ones | EKVX (Non-Small Cell Lung Cancer), UACC-62 (Melanoma), PC-3 (Prostate Cancer) | A derivative with a 2-(2-(piperazin-1-yl)ethoxy)ethanol appendage showed notable growth inhibition against these cell lines. | primescholars.com |

| 1,2,4-Triazole-Tethered Indolinones | PANC1 (pancreatic), HepG2 (hepatocellular) | Displayed significant anti-proliferative activities with IC50 values ranging from 0.17 to 4.29 µM for PANC1 and 0.58 to 4.49 µM for HepG2. | mdpi.com |

Antimicrobial and Antiviral Strategies

The emergence of drug-resistant pathogens has created an urgent need for new antimicrobial and antiviral agents. The indoline and indole scaffolds have been extensively studied in this context, with numerous derivatives exhibiting promising activity against a broad spectrum of microorganisms. tandfonline.comderpharmachemica.com

In the realm of antibacterial research, derivatives of 2-(2,3,-dioxo-indolin-1-yl)acetamide have been synthesized and tested against various bacterial strains. researchgate.net Similarly, indoline-derived aminophenols have demonstrated considerable activity against Gram-positive bacteria, including Staphylococcus aureus and Mycobacterium smegmatis, with minimal inhibitory concentrations (MICs) as low as 1.36 µM. tuni.fi Other studies have reported on sultams bearing an indoline moiety and their in vitro antibacterial and antifungal potential. derpharmachemica.com

With respect to antiviral activity, indole derivatives have been investigated for their ability to inhibit a range of viruses. ijpsr.com For instance, certain isatin (B1672199) derivatives have shown activity against HIV, arbovirus, chikungunya virus, herpes simplex virus (HSV), coxsackievirus, poxvirus, and influenza virus. tandfonline.com Phenylalanine derivatives incorporating an indolin-5-amine (B94476) moiety have displayed exceptional anti-HIV-1 activity with an EC50 value of 2.57 µM. nih.gov Furthermore, novel 3-hydrazono-5-nitro-2-indolinone derivatives have been screened against the yellow fever virus and bovine viral diarrhea virus (BVDV), with one compound showing an EC50 value of 13 µg/mL against BVDV. mdpi.com

| Derivative Class | Target Organism/Virus | Key Findings | Reference |

| Indoline-derived aminophenols | Staphylococcus aureus, Mycobacterium smegmatis | MIC values as low as 1.36 µM. | tuni.fi |

| Methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates | Gram-positive and Gram-negative bacteria | Good to very good antibacterial activity with MIC values ranging from 0.004 mg/mL to 0.045 mg/mL. | nih.gov |

| Phenylalanine derivatives with indolin-5-amine | HIV-1 | EC50 value of 2.57 µM. | nih.gov |

| 3-Hydrazono-5-nitro-2-indolinone derivatives | Bovine viral diarrhea virus (BVDV) | A derivative showed an EC50 of 13 µg/mL. | mdpi.com |

| Spiropyranindol-2-one derivatives | S. aureus DNA gyrase | Eight compounds exhibited stronger inhibitory activity (IC50 range: 18.07–27.03 µM) than ciprofloxacin (B1669076) (26.43 µM). | doi.org |

Anti-inflammatory and Immunomodulatory Potentials

The indoline scaffold is also a key component in the development of novel anti-inflammatory and immunomodulatory agents. Chronic inflammation is a hallmark of many diseases, and targeting the pathways involved is a major therapeutic strategy. nih.gov

Research has led to the discovery of indoline-based compounds that act as dual inhibitors of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two key enzymes in inflammatory pathways. nih.govacs.org One such derivative demonstrated remarkable anti-inflammatory efficacy in in vivo models of peritonitis and asthma. nih.govacs.org The anti-inflammatory potential of isatin-chalcone hybrid molecules has also been investigated, with a focus on their anti-neuroinflammatory activity. mdpi.com

In the context of immunomodulation, compounds that can modulate the immune response have significant therapeutic potential, particularly in oncology and autoimmune diseases. The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T cell activation. google.comgoogle.com Blockade of this pathway can enhance anti-tumor immunity. nih.gov While direct studies on this compound are limited, the broader class of indole and indoline derivatives has been explored for immunomodulatory effects. For example, spiropyranindol-2-one derivatives have been shown to possess immunomodulatory properties, with the most potent compounds increasing the intracellular killing activity of neutrophils. doi.org Furthermore, patents describe indolin-2-one derivatives for the treatment of inflammatory and autoimmune diseases. google.comepo.org

| Compound/Derivative Class | Therapeutic Target/Application | Mechanism/Key Findings | Reference |

| Indoline-based urea (B33335) derivative (compound 73) | 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) | Dual inhibitor with IC50s of 0.41 µM (5-LOX) and 0.43 µM (sEH). Showed in vivo anti-inflammatory efficacy. | nih.govacs.org |

| Isatin–chalcone hybrid molecules | Neuroinflammation | Designed and evaluated for anti-neuroinflammatory activity. | mdpi.com |

| Spiropyranindol-2-one derivatives | Immunomodulation | Increased the intracellular killing activity of neutrophils, confirming immunostimulatory power. | doi.org |

| Indolin-2-one derivatives | Inflammatory and autoimmune diseases | Patented for use in treating a range of inflammatory and autoimmune conditions. | google.comepo.org |

Preclinical Pharmacological and Toxicological Assessment of this compound and its Leads

Following a comprehensive review of publicly available scientific literature, it has been determined that there is no specific preclinical pharmacological or toxicological data available for the chemical compound "this compound." Extensive searches for research pertaining to its pharmacokinetic and pharmacodynamic properties have yielded no studies that would allow for a detailed assessment as outlined in the requested article structure.

Therefore, it is not possible to provide an analysis of the following preclinical parameters for this compound:

Preclinical Pharmacological and Toxicological Assessment of Methyl 2 Indolin 1 Yl Acetate and Its Leads

Pharmacodynamic (PD) Investigations

Dose-Response Relationships and Efficacy in Animal Models

Without any research data on this specific compound, any attempt to generate the requested article would be speculative and would not meet the required standards of scientific accuracy and detail. Further research and publication of preclinical studies on Methyl 2-(indolin-1-yl)acetate are necessary before a comprehensive pharmacological and toxicological profile can be established.

Target Engagement and Occupancy Studies

Currently, there is a lack of specific published studies detailing the target engagement and occupancy of this compound. However, research into the broader class of indoline (B122111) derivatives suggests potential interactions with various biological targets. For instance, a novel indoline-derived phenolic Mannich base has been identified as an activator of G protein-coupled receptor 17 (GPR17). This discovery was made through molecular docking studies of over 6,000 indoline derivatives, indicating that the indoline scaffold can be a valuable starting point for designing ligands for specific receptors. The interaction of this derivative with GPR17 led to a rapid decrease in cyclic adenosine (B11128) monophosphate (cAMP) and intracellular calcium levels, demonstrating a clear engagement with the target and a downstream signaling effect. Further research is necessary to determine if this compound or its metabolites interact with GPR17 or other biological targets in a similar manner.

Safety Pharmacology and Early Toxicology Studies

The safety profile of indoline derivatives is an active area of investigation. Preliminary studies on certain derivatives suggest a favorable preliminary safety profile, while others exhibit cytotoxic effects, highlighting the importance of substitution patterns on the indoline core in determining biological activity.

In Vitro Cytotoxicity and Organ-Specific Toxicity Assessments

The in vitro cytotoxicity of indoline derivatives has been evaluated in various cell lines. One study identified a novel indoline-derived phenolic Mannich base, which exhibited a dose-dependent cytotoxic effect on glioblastoma multiforme (GBM) cells with a half-maximal inhibitory concentration (IC50) of 85 μM. In contrast, the known GPR17 agonist MDL29,951 showed negligible cytotoxic effects, suggesting a specific activity of the indoline derivative.

| Compound | Cell Line | IC50 (μM) |

| Indoline-derived phenolic Mannich base | Glioblastoma multiforme (GBM) | 85 |

| MDL29,951 | Glioblastoma multiforme (GBM) | Negligible effect |

This table presents in vitro cytotoxicity data for an indoline derivative against a glioblastoma cell line.

At present, there are no specific published studies on the organ-specific toxicity of this compound. However, in vivo studies on some indoline derivatives with ester side chains have provided some initial insights. Subcutaneous injection of these derivatives in mice at a dose of 100 μmol/kg did not produce any noticeable adverse effects over a three-day observation period, suggesting a lack of acute systemic toxicity at this dose for these specific compounds. Further studies are required to assess the potential for organ-specific toxicity of this compound with chronic administration or at higher doses.

Safety Margin Determinations

Due to the lack of comprehensive preclinical toxicology data, a definitive safety margin for this compound has not been established. The determination of a safety margin requires a thorough evaluation of no-observed-adverse-effect levels (NOAELs) in relevant animal models and a comparison of these levels to the anticipated human exposure. The preliminary in vivo data on some indoline derivatives, which showed no noticeable adverse effects at a dose of 100 μmol/kg in mice, provides an initial data point. However, more extensive dose-ranging toxicity studies in multiple species are necessary to identify any potential target organs of toxicity and to establish a reliable NOAEL for this compound or its leads.

Design, Synthesis, and Evaluation of Methyl 2 Indolin 1 Yl Acetate Derivatives and Prodrugs

Strategic Design of Analogues for Enhanced Bioavailability and Target Specificity

The rational design of analogues based on the Methyl 2-(indolin-1-yl)acetate structure is a key strategy for improving drug efficacy. This process involves making specific chemical modifications to the core molecule to enhance its bioavailability, target specificity, and therapeutic potency. A primary focus has been the development of derivatives of the closely related indolin-2-one (oxindole) core as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial for tumor angiogenesis. mdpi.com

Strategic modifications often occur at the C-3 position of the indolinone ring, where the attachment of various heterocyclic methylene (B1212753) groups has yielded potent antiangiogenic properties. mdpi.com For example, the (Z)-3-((3,5-dimethyl-1H-pyrrol-2-yl)methylene) indolin-2-one structure is a key feature in several antitumor drugs. mdpi.com The design strategy aims to optimize the interaction between the drug and the kinase domain of receptors like the Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com

Another successful approach is the creation of hybrid molecules that combine the indoline-based scaffold with other pharmacologically active moieties. In one such instance, researchers designed novel anti-neuroinflammatory agents by synthesizing hybrids of isatin (B1672199) (indoline-2,3-dione), a common precursor, and chalcone. mdpi.com The design rationale also includes incorporating specific chemical groups known to confer biological activity; for instance, polymethoxy-substituted benzene (B151609) rings, found in natural anti-inflammatory products, have been integrated into the design of these derivatives. mdpi.com Further refinements, such as the introduction of a ureido group at the C-6 position, have been shown to enhance the inhibitory potency against both VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR). mdpi.com

Table 1: Examples of Strategic Modifications to the Indoline (B122111) Scaffold

| Base Scaffold | Modification Strategy | Added Moiety/Group | Intended Biological Target/Effect | Reference |

|---|---|---|---|---|

| Indolin-2-one | Inhibition of Angiogenesis | Heterocyclic methylene at C-3 | Receptor Tyrosine Kinases (e.g., VEGFR) | mdpi.com |

| Isatin (Indoline-2,3-dione) | Creation of Hybrid Molecules | Chalcone moiety | Anti-neuroinflammatory activity | mdpi.com |

| Indolin-2-one | Potency Enhancement | Ureido group at C-6 | VEGFR, PDGFR | mdpi.com |

| Isatin (Indoline-2,3-dione) | Bioactivity Enhancement | Polymethoxy substituted benzene | Anti-inflammatory activity | mdpi.com |

Synthesis of Prodrugs and Targeted Delivery Systems

A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body through enzymatic or chemical processes. ijpsonline.comclinmedjournals.org This approach is particularly useful for overcoming challenges such as poor oral absorption, lack of site specificity, or systemic toxicity. ijpsonline.comnih.gov Modern prodrug design often employs a "targeted" strategy, where the molecule is engineered to be recognized by specific carrier proteins for enhanced transport into cells or to be activated by enzymes that are overexpressed at the site of disease. nih.govresearchgate.net

For scaffolds related to this compound, several prodrug strategies have been explored. One innovative concept is the development of "Symbiotic Prodrugs" (SymProDs), which are designed to target multiple cellular pathways simultaneously. nih.gov For example, derivatives of 1-(prop-2-yn-1-yl)indoline-2,3-dione have been synthesized to act as dual-targeting agents. nih.gov

A prominent targeted delivery strategy involves designing prodrugs that are substrates for enzymes specifically located in target tissues. clinmedjournals.org For instance, in melanoma therapy, prodrugs are designed with chemical groups that can be recognized and oxidized by the enzyme tyrosinase, which is abundant in melanoma cells. clinmedjournals.org This ensures that the cytotoxic agent is released preferentially at the tumor site, increasing efficacy and reducing harm to healthy tissues. clinmedjournals.org

The use of carrier-linked prodrugs is another common technique. In this approach, the drug is covalently bonded to a carrier molecule, or "promoiety," such as an amino acid. ijpsonline.com Amino acids are ideal carriers as they are biocompatible and can utilize the body's natural amino acid transporters to improve the drug's permeability and oral absorption. ijpsonline.com

Table 2: Prodrug and Targeted Delivery Strategies

| Strategy | Description | Mechanism of Action | Potential Advantage | Reference |

|---|---|---|---|---|

| Enzyme-Activated Prodrug | The prodrug is activated by an enzyme that is overexpressed in the target tissue (e.g., tyrosinase in melanoma). | Selective release of the active drug at the disease site. | Increased target specificity; reduced systemic toxicity. | clinmedjournals.org |

| Carrier-Linked Prodrug | The drug is attached to a carrier molecule, such as an amino acid. | Utilizes endogenous transporters for improved absorption. | Enhanced bioavailability and solubility. | ijpsonline.com |

| Symbiotic Prodrugs (SymProDs) | A single molecule is designed to release agents that target multiple biological pathways. | Dual or multiple targeting of disease mechanisms. | Potentially synergistic therapeutic effects. | nih.gov |

| Targeted Transporter Prodrug | The prodrug is designed to be a substrate for a specific membrane influx transporter (e.g., PEPT1). | Carrier-mediated transport across cellular membranes. | Improved intestinal permeability. | nih.govresearchgate.net |

Bioconjugation and Chemical Biology Applications

Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, to form a new complex with combined properties. Derivatives of this compound can be functionalized for bioconjugation to serve as tools in chemical biology. This typically involves introducing a reactive handle into the molecule's structure, allowing it to be covalently attached to proteins, nucleic acids, or other cellular components.

A powerful application of this is in bioorthogonal chemistry, which involves reactions that can occur inside living systems without interfering with native biochemical processes. For example, a derivative of the indoline scaffold could be synthesized to include a tetrazine moiety. Tetrazines are well-known for their ability to react rapidly and specifically with strained alkenes or alkynes in a bioorthogonal manner. acs.org Such a modified indoline derivative could be used to label specific cellular targets, track biological processes, or create antibody-drug conjugates (ADCs), where the indoline-based molecule acts as the cytotoxic payload delivered specifically to cancer cells. acs.orgfluorochem.co.uk The availability of commercial services for creating such bioconjugates underscores the utility of these scaffolds in advanced biomedical research. fluorochem.co.uk

Chemoinformatic and QSAR Approaches for Derivative Design

Chemoinformatics and quantitative structure-activity relationship (QSAR) modeling are indispensable computational tools in modern drug discovery. mdpi.com QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.comderpharmachemica.com These models allow researchers to predict the activity of newly designed, unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing, which saves significant time and resources. derpharmachemica.comnih.gov

The indoline scaffold has been the subject of numerous QSAR studies. In one study focused on developing anti-COVID-19 agents, researchers used 2D-QSAR and 3D-QSAR (based on k-Nearest Neighbor, or kNN, analysis) to model isatin derivatives. derpharmachemica.com The resulting models provided insights into the structural features essential for potent activity against the main protease of the SARS-CoV-2 virus, leading to the design of 50 new potential inhibitors. derpharmachemica.com One of the most potent new entities identified was a derivative of methyl 2-(2,3-dioxoindolin-1-yl)acetate. derpharmachemica.com

Another QSAR study was performed on a series of 2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide derivatives to evaluate their cytotoxic activity against cancer cell lines. researchgate.net The model revealed that the presence of electron-withdrawing groups at the para position of the phenyl ring was correlated with increased activity. researchgate.net Specifically, the compound 2-(5,7-dibromo-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(4-nitrophenyl)acetamide was identified as the most potent derivative, showing selectivity towards the MCF-7 breast cancer cell line. researchgate.net These studies demonstrate the power of QSAR in optimizing the indoline scaffold for specific therapeutic targets.

Table 3: QSAR Study Findings for Isatin Derivatives as Anti-COVID Agents

| QSAR Method | Key Finding | Descriptor Type | Implication for Design | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Identified key 2D physicochemical properties correlated with activity. | Topological, Electrostatic | Guided selection of functional groups to enhance binding. | derpharmachemica.com |

| 3D-QSAR (kNN-MFA) | Highlighted the importance of steric and electrostatic fields around the molecule. | Steric, Electrostatic | Showed where bulky or charged groups should be placed for optimal interaction with the target enzyme. | derpharmachemica.com |

| Molecular Docking | Predicted the binding mode and affinity of designed compounds in the enzyme's active site. | Interaction Energy (kcal/mol) | Confirmed that designed molecules fit the target pocket and predicted high binding affinity. | derpharmachemica.com |

Emerging Research Frontiers and Future Prospects for Methyl 2 Indolin 1 Yl Acetate

Application of Artificial Intelligence and Machine Learning in Compound Optimization

Furthermore, AI algorithms can predict the three-dimensional structure of target proteins, which is critical for structure-based drug design. nih.gov By understanding the precise interactions between a ligand and its receptor, researchers can rationally design more effective drugs. ML models can also predict structure-activity relationships (SAR), helping medicinal chemists understand how changes to a molecule's structure will affect its biological activity, thus guiding more efficient optimization efforts. researchgate.net

Advanced Bioanalytical Techniques for Metabolite Identification and Quantification

Understanding how a compound is metabolized in the body is fundamental to its development as a therapeutic agent. Advanced bioanalytical techniques are crucial for identifying and quantifying metabolites, providing essential data for pharmacokinetic and toxicokinetic studies. iajps.com For indoline-based compounds, highly sensitive and selective methods are required to measure low concentrations of the parent drug and its metabolites in complex biological matrices like plasma, urine, and tissues. iajps.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique in modern bioanalysis. nih.gov It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the sensitive and specific detection of tandem mass spectrometry. This method allows for the precise quantification of analytes over a wide dynamic range and is considered a gold standard for bioanalytical studies. nih.govnih.gov For instance, a validated LC-MS/MS method could be developed to simultaneously measure Methyl 2-(indolin-1-yl)acetate and its potential hydroxylated or demethylated metabolites in human plasma. nih.gov

Other relevant techniques include gas chromatography-mass spectrometry (GC-MS), which is often used for volatile compounds or those that can be made volatile through derivatization. mdpi.com The development of sample preparation methods, such as solid-phase extraction (SPE) or microextraction by packed sorbent (MEPS), is also critical to remove interferences from the biological matrix and concentrate the analytes, thereby improving the sensitivity and reliability of the analysis. mdpi.com

Potential for Combination Therapies Involving Indoline (B122111) Scaffolds

Combination therapy, the use of two or more drugs to treat a single disease, is a cornerstone of modern medicine, particularly in oncology and infectious diseases. This approach can enhance therapeutic efficacy, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents. The indoline scaffold is featured in compounds being explored for such strategies. nih.govrsc.org

Research into indoline derivatives has shown potential in various therapeutic areas where combination therapies are prevalent. For example, some indole-based compounds have been investigated as dual inhibitors, where a single molecule acts on multiple targets. rsc.orgacs.org This "multi-target" approach is an emerging paradigm in drug discovery. dovepress.com A hypothetical derivative of this compound, if found to inhibit a key signaling protein in cancer, could be combined with standard-of-care chemotherapy. Such a combination could potentially lead to a synergistic effect, where the combined impact is greater than the sum of the effects of the individual drugs.

In the context of antimicrobial resistance, combination therapies are a critical strategy. nih.gov An indoline-based compound that inhibits a bacterial virulence factor could be paired with a traditional antibiotic. This would weaken the bacteria's defenses, making it more susceptible to the antibiotic and potentially restoring the efficacy of older drugs. The versatility of the indoline scaffold makes it a compelling candidate for designing agents intended for use in rational combination therapies across a spectrum of diseases. researchgate.net

Challenges and Opportunities in Translational Research

Translational research is the process of "translating" discoveries from the laboratory into new therapies for patients. This "bench-to-bedside" journey is fraught with challenges that can impede the progress of promising compounds like those derived from the indoline scaffold. cytivalifesciences.com

One of the primary hurdles is bridging the gap between scientific discovery and commercial viability. Early-stage research is often driven by scientific curiosity, but advancing a compound requires significant funding and a strategic business plan to navigate the complex drug development pipeline. cytivalifesciences.com Another major challenge is the rigorous and ever-changing regulatory landscape. Gaining approval from bodies like the FDA requires extensive documentation and adherence to strict quality standards throughout preclinical and clinical development. cytivalifesciences.com

Furthermore, scaling up production from laboratory-scale synthesis to manufacturing sufficient quantities for clinical trials and eventual commercialization presents significant chemical and engineering challenges. For a novel compound, this involves developing a robust, cost-effective, and scalable synthetic route. Despite these obstacles, there are immense opportunities. The successful translation of a novel indoline compound could provide a first-in-class treatment for a disease with unmet medical needs. The increasing availability of contract research organizations (CROs) and academic-industry partnerships provides opportunities for researchers to access the expertise and resources needed to overcome these hurdles.

Ethical Considerations in Novel Compound Research

The quest to discover and develop new medicines is fundamentally driven by the goal of improving human health. This endeavor is governed by a strict set of ethical principles designed to protect research participants and ensure the integrity of the scientific process. lindushealth.comsustainability-directory.com The development of any novel compound, including derivatives of this compound, must adhere to these principles.